4-Fluoro-1H-indazole-5-carboxylic acid

Medicinal Chemistry Lipophilicity ADME

Precision in drug discovery demands the correct regioisomer. 4-Fluoro-1H-indazole-5-carboxylic acid (97% purity) provides the essential 5-carboxylic acid substitution pattern for ATP-binding pocket kinase inhibitors (TTK, PLK4, Aurora) and CCR1 antagonists. Unlike the 6-carboxylic acid analog, this isomer yields the intended pharmacophore for dual cPLA2α/FAAH inhibition. Using an incorrect regioisomer risks invalidating screening campaigns. Backed by NMR/HPLC/GC analytics, this building block ensures structural fidelity for SAR-driven programs. Order the specific scaffold your research requires.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1041481-59-7
Cat. No. B1322807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-indazole-5-carboxylic acid
CAS1041481-59-7
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1C(=O)O)F
InChIInChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
InChIKeyCLNSDURQQKBHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indazole-5-carboxylic acid (CAS 1041481-59-7) as a Key Building Block in Heterocyclic Chemistry


4-Fluoro-1H-indazole-5-carboxylic acid (CAS 1041481-59-7) is a fluorinated heterocyclic compound belonging to the indazole class, characterized by a molecular weight of 180.14 g/mol and a purity specification commonly at 97% or 98% . This compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of more complex molecular structures, particularly for kinase inhibitor programs [1]. Its utility is well-documented in patent literature describing its role as a key intermediate in the preparation of pharmacologically active indazole derivatives, and it is commercially available from multiple reputable vendors with full analytical support [2].

4-Fluoro-1H-indazole-5-carboxylic acid: Why Regioisomer Purity is Non-Negotiable for Reproducible SAR


The selection of 4-Fluoro-1H-indazole-5-carboxylic acid over its close analogs, such as the 6-carboxylic acid (CAS 447-44-9), 3-carboxylic acid (CAS 885521-64-2), or the 6-fluoro-5-carboxylic acid regioisomer (CAS 1167056-18-1), is critical because the position of the carboxylic acid and fluorine substituents on the indazole ring dictates the vector of subsequent functionalization and the resulting compound's three-dimensional pharmacophore . In drug discovery, even a single-atom shift in substitution can lead to a complete loss of target binding, as demonstrated in numerous structure-activity relationship (SAR) studies for kinase inhibitors [1]. Substituting with an incorrect regioisomer will yield a different molecular geometry, potentially invalidating entire screening campaigns and leading to false-negative or false-positive activity profiles. The following evidence guide quantifies the distinct physical and chemical properties that differentiate this specific compound from its closest alternatives, establishing the necessity for precise chemical procurement.

Quantitative Differentiation of 4-Fluoro-1H-indazole-5-carboxylic acid (CAS 1041481-59-7) vs. Key Analogs


Positional Isomerism: Quantified Difference in Lipophilicity (Log P) Compared to 6-Carboxylic Acid Regioisomer

The regioisomeric position of the carboxylic acid group on the indazole scaffold significantly impacts the overall lipophilicity of the building block, a key determinant for downstream ADME properties. The predicted Consensus Log P for 4-Fluoro-1H-indazole-5-carboxylic acid is 1.28, which differs from the lipophilicity profile of its 6-carboxylic acid analog due to the altered electronic and spatial environment of the functional groups . This difference is quantifiable and can influence the compound's behavior in biological assays and its solubility in organic solvents during synthesis.

Medicinal Chemistry Lipophilicity ADME Regioisomer

Reactivity Vector: Differentiated Synthetic Utility vs. 3-Carboxylic Acid Analog in Amide Coupling Reactions

The synthetic utility of 4-Fluoro-1H-indazole-5-carboxylic acid is distinct from its 3-carboxylic acid analog (CAS 885521-64-2) due to the differential steric and electronic environment surrounding the carboxyl group. The 3-position is adjacent to the indazole nitrogen, which can alter the reactivity of the carboxylic acid in standard amide coupling reactions. In contrast, the 5-carboxylic acid position is distal to the pyrazole nitrogen, offering a different reactivity profile that is preferred for certain synthetic sequences . This is supported by its specific use in patent literature where 5-substituted indazoles are identified as preferred intermediates for kinase inhibitors, a role not interchangeable with the 3-carboxylic acid derivative [1].

Organic Synthesis Amide Coupling Reactivity Steric Hindrance

Fluorine Substitution Pattern: Differentiated Molecular Geometry from 6-Fluoro-5-carboxylic Acid Regioisomer

The specific 4-fluoro substitution pattern on the 1H-indazole-5-carboxylic acid scaffold is a distinct chemical entity from the 6-fluoro-5-carboxylic acid regioisomer (CAS 1167056-18-1) and other fluoro-substituted analogs. In the context of kinase inhibitor design, the position of the fluorine atom is a critical parameter in a 'fluorine scan' to optimize target binding. The 4-fluoro group on this scaffold provides a unique vector for interaction with the ATP-binding pocket, which cannot be replicated by shifting the fluorine to the 6-position [1]. This geometric difference is fundamental to SAR exploration and means the compounds are not interchangeable in medicinal chemistry programs.

Structure-Activity Relationship Fluorine Scan Kinase Inhibitor Pharmacophore

High-Value Application Scenarios for 4-Fluoro-1H-indazole-5-carboxylic acid (CAS 1041481-59-7)


Scaffold for Kinase Inhibitor Lead Optimization and SAR Studies

This compound is ideally suited as a core scaffold for the synthesis of focused libraries aimed at kinase inhibition. The specific 4-fluoro-5-carboxylic acid substitution pattern provides a unique vector for exploring interactions within the ATP-binding pocket of kinases, as highlighted in patent literature describing indazole-based TTK, PLK4, and Aurora kinase inhibitors [1]. The quantitative lipophilicity benchmark (Consensus Log P = 1.28) allows medicinal chemists to predict the impact of this fragment on the overall ADME profile of derived inhibitors, enabling more rational design compared to using a non-fluorinated or differently substituted analog .

Precursor for CCR1 Antagonist Development

Patent literature explicitly identifies 5-carboxylic acid-substituted indazoles, including those with fluorine substitution, as key intermediates in the synthesis of CCR1 receptor antagonists for treating autoimmune and inflammatory diseases [2]. The 5-position carboxylic acid is a critical functional handle for attaching the pharmacophoric elements required for potent and selective CCR1 antagonism. Using the correct 4-fluoro-5-carboxylic acid regioisomer ensures the synthesized antagonists possess the intended geometry for target binding, a necessity for reproducible biological results in this therapeutic area [2].

Synthesis of cPLA2α/FAAH Dual Inhibitors

Indazole-5-carboxylic acids serve as a privileged scaffold for developing potent dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) [3]. The 5-carboxylic acid group is essential for anchoring the molecule to the target enzymes, while the 4-fluoro substituent provides a handle for further optimization of potency and metabolic stability. Substituting with a regioisomer lacking this precise substitution pattern would result in a different pharmacophore and likely a significant loss of dual inhibitory activity [3].

Fluorinated Building Block for Advanced Heterocyclic Synthesis

As a dual-functional building block featuring both a carboxylic acid and a fluorine atom on the indazole core, this compound enables efficient, convergent synthesis of more complex heterocyclic systems. The documented synthesis route from 4-fluoro-1H-indazole-5-carbonitrile via acidic hydrolysis provides a robust and scalable entry point for its use as an intermediate. Its well-defined purity specifications (typically 97-98%) and commercial availability from multiple vendors with full analytical support (NMR, HPLC, GC) make it a reliable choice for multi-step synthetic sequences in both academic and industrial settings .

Technical Documentation Hub

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